

Application Notes: BAY-850 Treatment in Cancer Cell Lines

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Compound of Interest

Compound Name: BAY-850

Cat. No.: B1191589

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Introduction

BAY-850 is a potent and isoform-selective chemical probe for the ATAD2 (ATPase Family AAA Domain-Containing Protein 2) bromodomain.[1][2][3] ATAD2 is an epigenetic regulator whose overexpression is linked to the progression of various cancers, making it a compelling therapeutic target.[1][2] **BAY-850** uniquely functions by inducing dimerization of the ATAD2 bromodomain, which prevents its interaction with acetylated histones and subsequent association with chromatin.[1][2][4] These application notes provide a summary of **BAY-850**'s effects on cancer cell lines and protocols for its use in in vitro cancer research.

Mechanism of Action

BAY-850 is an inhibitor of the ATAD2 bromodomain, preventing it from recognizing acetylated lysine residues on histones. This disruption of ATAD2's function has been shown to suppress cancer growth and metastasis in both in vitro and in vivo models.[2][5] Specifically, in ovarian cancer cells, inhibition of ATAD2 by **BAY-850** leads to altered expression of centromere regulatory genes, particularly CENPE (Centromere Protein E), resulting in cell-cycle arrest and apoptosis.[2][5]

Data Presentation

The following tables summarize the key quantitative data for **BAY-850**'s activity and cellular effects.

Table 1: Biochemical and Biophysical Data for **BAY-850**

Parameter	Value	Assay Method	Reference
IC50 (vs. mono-acetylated H4 peptide)	166 nM	TR-FRET	[1]
IC50 (vs. tetra-acetylated H4 peptide)	22 nM	TR-FRET	[1]
KD	85 nM	Microscale Thermophoresis (MST)	[1]
KD	120 nM	BROMOScan	[3]

Table 2: Cellular Activity of **BAY-850** in Cancer Cell Lines

Cell Line	Cancer Type	Assay	Endpoint	Result	Reference
PA-1	Ovarian Cancer	MTT	Cell Viability	Inhibition of growth	[2]
SK-OV3	Ovarian Cancer	MTT	Cell Viability	Inhibition of growth	[2]
MCF7	Breast Cancer	FRAP	Target Engagement	Decreased half recovery time of GFP-ATAD2 at 1 μ M	[1][4]
NCI-H526	Lung Cancer	Growth Inhibition	GI50	Single-digit micromolar range	[4]
MDA-MB-231	Breast Cancer	Growth Inhibition	GI50	Single-digit micromolar range	[4]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the effect of **BAY-850** on the viability of cancer cell lines.

Materials:

- Cancer cell lines (e.g., PA-1, SK-OV3)
- Complete cell culture medium
- **BAY-850**
- DMSO (vehicle control)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
- Prepare serial dilutions of **BAY-850** in complete cell culture medium. A vehicle control (DMSO) should also be prepared.
- Remove the medium from the wells and add 100 µL of the **BAY-850** dilutions or vehicle control.
- Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
- Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

- Add 100 μ L of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis (Annexin V) Assay

This protocol is for detecting apoptosis in cancer cells treated with **BAY-850** using Annexin V staining followed by flow cytometry.

Materials:

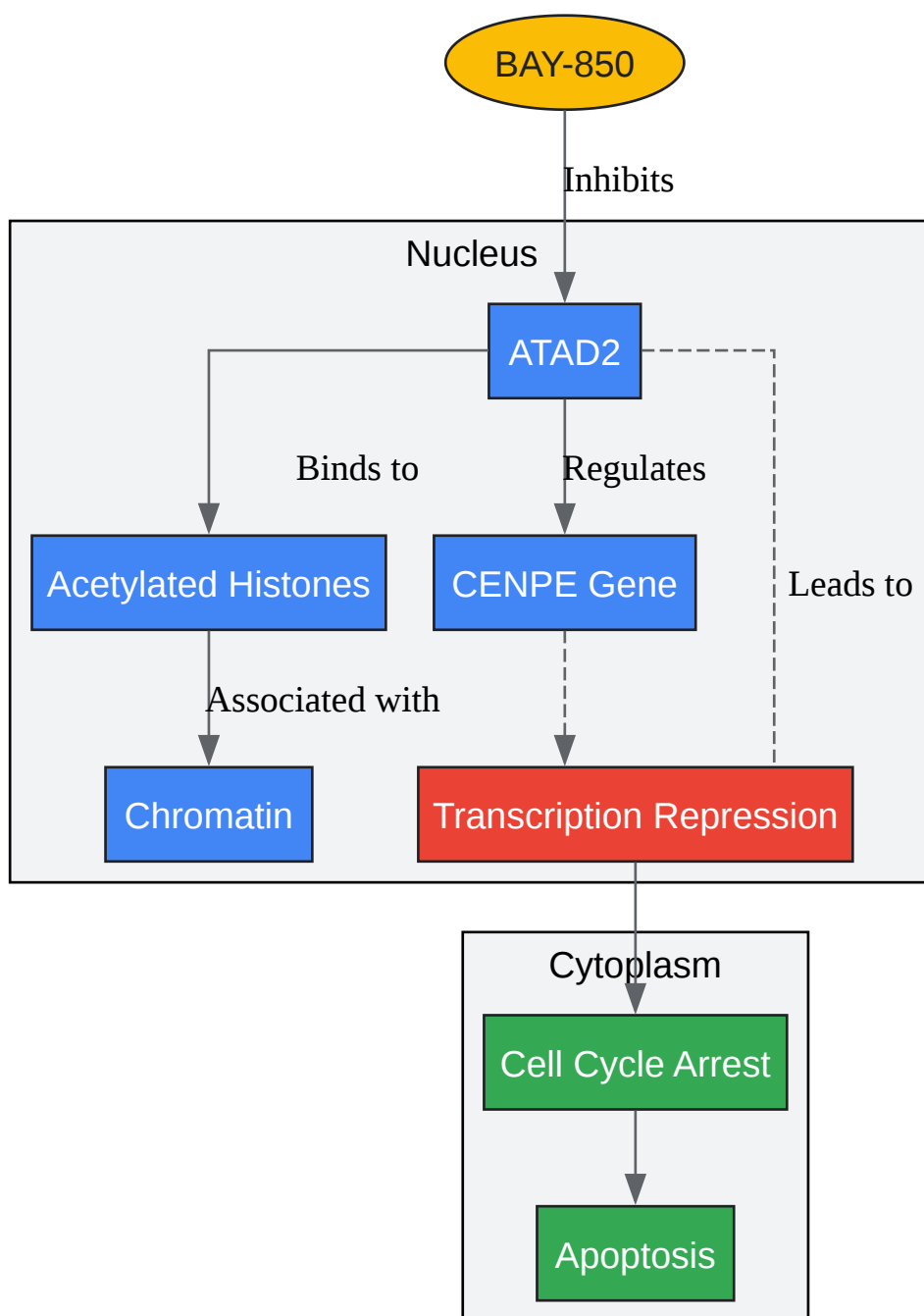
- Cancer cell lines
- Complete cell culture medium
- **BAY-850**
- DMSO (vehicle control)
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Phosphate-buffered saline (PBS)
- Flow cytometer

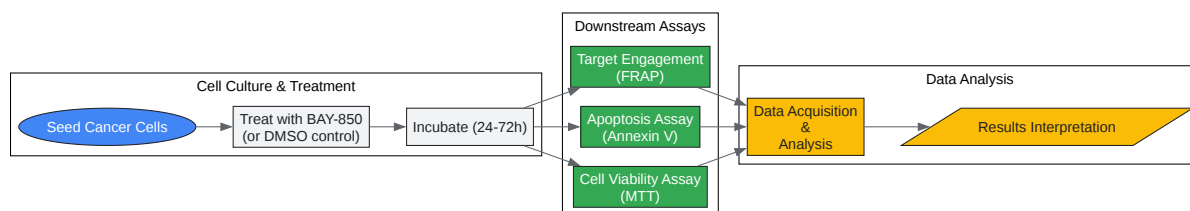
Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **BAY-850** or DMSO for 24-48 hours.
- Harvest the cells, including both adherent and floating cells.
- Wash the cells twice with cold PBS.

- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension to a new tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI).
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.

Visualizations





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